Z-dehydro-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

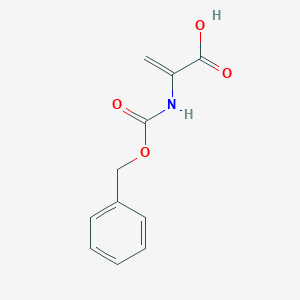

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJVTWVRPQBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405449 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-63-2 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Z-Dehydroalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that serves as a crucial structural motif in numerous biologically active natural products, including peptide antibiotics and toxins.[1][2] Its electrophilic nature makes it a versatile precursor for synthesizing unnatural amino acids and for the post-translational modification of peptides and proteins.[3][4][5] The Z-configuration of dehydroamino acid derivatives is often critical for biological activity, making stereoselective synthesis a key focus in medicinal chemistry and drug development. This guide provides an in-depth overview of the core synthetic strategies for obtaining Z-dehydroalanine derivatives, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

Synthesis via Elimination from β-Hydroxy Amino Acid Precursors (Serine)

The most common and direct approach to synthesizing dehydroalanine derivatives is through the dehydration or β-elimination of serine residues.[6][7] This strategy involves converting the serine hydroxyl group into a good leaving group, followed by base-mediated elimination to form the α,β-double bond. The stereochemical outcome (Z/E selectivity) can be influenced by the choice of reagents and reaction conditions.

Dehydration Methods

Direct dehydration of N-protected serine derivatives can be achieved using various condensing agents. A notable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of copper(I) chloride (CuCl), which has been shown to be effective for generating dehydroamino acids within a peptide chain.[8]

Activation and Elimination

A more controlled approach involves a two-step process: activation of the hydroxyl group followed by elimination.

-

Carbonate Derivatives: Serine or threonine can be converted to carbonate derivatives, which then undergo an E2 elimination. The use of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for this transformation, often completing in under 10 minutes.[9]

-

One-Pot Esterification/Elimination: A highly practical one-pot method starts from commercially available N-protected serines. Using cesium carbonate (Cs₂CO₃), the serine is simultaneously esterified with a haloalkane and undergoes elimination to yield the dehydroalanine ester.[7][10] This method is advantageous for its operational simplicity and scalability.[7]

Experimental Protocol: One-Pot Synthesis of N-Boc-Dehydroalanine Isopropyl Ester[7]

-

Setup: To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg).

-

Reaction: Stir the mixture at 60 °C for 12 hours.

-

Workup: After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired N-Boc-dehydroalanine isopropyl ester.

Logical Workflow: Synthesis from Serine Precursors

Caption: General workflow for Z-dehydroalanine synthesis from serine.

Synthesis via Elimination from Cysteine and Selenocysteine Precursors

An alternative to serine-based methods is the use of cysteine or selenocysteine precursors. These methods are particularly valuable in peptide synthesis due to their mild conditions and high chemoselectivity, which are often compatible with sensitive functional groups present in peptides.[3][11]

Oxidative Elimination of Selenocysteine

The incorporation of (Se)-phenylselenocysteine (Sec(Ph)) into a peptide chain allows for a facile conversion to dehydroalanine.[3][12] The peptide containing Sec(Ph) is treated with a mild oxidant, such as aqueous sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), which triggers an oxidative elimination to afford the dehydroalanine residue. This method is highly chemoselective and can be performed as the final step in a peptide synthesis, even after global deprotection.[3]

Bis-Alkylation-Elimination of Cysteine

Cysteine residues can be converted to dehydroalanine through a bis-alkylation-elimination sequence.[11][13][14] Reagents such as 2,5-dibromohexanediamide (DBHDA) are used to selectively modify the cysteine thiol, forming a cyclic intermediate that undergoes elimination under basic conditions to yield the dehydroalanine residue.[15] This approach has been successfully applied to modify proteins site-selectively.[11][13]

Experimental Protocol: Oxidative Elimination of Sec(Ph) in a Peptide[3]

-

Setup: Dissolve the Sec(Ph)-containing peptide in a suitable solvent mixture (e.g., H₂O/MeCN or MeOH). The final peptide concentration should be in the range of 1-30 mM.

-

Reaction: Add aqueous sodium periodate (NaIO₄, 1.1-4 equivalents) to the peptide solution at 0-25 °C.

-

Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The elimination is typically rapid.

-

Purification: Upon completion, purify the dehydroalanine-containing peptide by preparative HPLC.

Quantitative Data: Synthesis from Sec(Ph) Precursors[3]

| Precursor Peptide | Oxidant (equiv.) | Solvent | Yield (%) |

| Boc-Cys(Trt)-Sec(Ph) -Gly-OMe | NaIO₄ (4) | aq. THF | 91 |

| Ac-Cys(Acm)-Sec(Ph) -NH₂ | NaIO₄ (4) | H₂O/MeCN | 85 |

| H-Trp-Met-Sec(Ph) -Phe-NH₂ | NaIO₄ (1.1) | H₂O/MeCN | 87 |

| H-Gly-Sec(Ph) -Gly-OH | H₂O₂ (4) | H₂O/MeCN | 78 |

Logical Workflow: Synthesis from Selenocysteine Precursors

Caption: Workflow for dehydroalanine synthesis via oxidative elimination.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful C-C bond-forming strategy for the synthesis of α,β-dehydroamino acids. This method involves the condensation of an N-acyl dialkoxyphosphoryl glycine ester with an aldehyde. A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the Z-isomer as the major product.[16]

The reaction is generally performed at low temperatures (e.g., -70 °C) using a base such as DBU or a tert-butoxide in a solvent like dichloromethane. The choice of protecting group on the phosphonate reagent can influence the stereochemical outcome, with mono-protected (Boc or Ac) derivatives favoring the Z-isomer.[16]

Experimental Protocol: General HWE Synthesis of a (Z)-Dehydroamino Acid Derivative[16]

-

Setup: Dissolve the N-acyl dialkoxyphosphoryl glycine ester (1.0 equiv) and the desired aldehyde (1.0-1.2 equiv) in anhydrous dichloromethane under an inert atmosphere.

-

Reaction: Cool the solution to -70 °C. Add a solution of DBU (1.1 equiv) in dichloromethane dropwise.

-

Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Quantitative Data: HWE Synthesis of (Z)-Dehydroamino Acids[16]

| Aldehyde | Base | Yield (%) | Z:E Ratio |

| Benzaldehyde | DBU | 85 | >95:5 |

| Isobutyraldehyde | DBU | 90 | >95:5 |

| (R)-Isopropylideneglyceraldehyde | DBU | 94 | 100:0 |

| Phenylacetaldehyde | tert-butoxide | 82 | >95:5 |

Logical Workflow: Horner-Wadsworth-Emmons (HWE) Synthesis

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of Z-dehydroalanine derivatives is a well-established field with several robust and high-yielding methodologies available to researchers. The choice of synthetic route largely depends on the specific context, such as the scale of the synthesis, the required protecting group strategy, and whether the dehydroalanine residue is being incorporated into a small molecule or a larger peptide. Elimination reactions starting from serine are cost-effective and suitable for large-scale preparations, with one-pot procedures offering significant advantages in efficiency.[7] For applications in peptide and protein chemistry, the chemoselective oxidative elimination of selenocysteine provides an exceptionally mild and compatible method.[3] Finally, the Horner-Wadsworth-Emmons reaction offers a reliable C-C bond-forming alternative with excellent control over Z-stereoselectivity.[16] Each of these core strategies provides a valuable tool for accessing these important building blocks for drug discovery and chemical biology.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00035A [pubs.rsc.org]

- 8. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile chemoselective synthesis of dehydroalanine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 13. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to Z-dehydro-Ala-OH: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Z-dehydro-Ala-OH, also known as Z-dehydroalanine. The information is intended for researchers, scientists, and professionals in the fields of drug development, peptide chemistry, and materials science. This document details the physicochemical characteristics, spectral data, and a representative synthetic protocol for this versatile unsaturated amino acid derivative.

Chemical Properties and Structure

This compound is a non-proteinogenic amino acid characterized by an α,β-unsaturated double bond and an N-terminal benzyloxycarbonyl (Z) protecting group. This unsaturation imparts unique conformational rigidity and electrophilic reactivity, making it a valuable building block in peptide synthesis and for the creation of bioactive compounds.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is noteworthy that specific quantitative data for some properties, such as melting point and pKa, are not consistently reported in the available literature. The compound typically appears as a white crystalline solid.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)prop-2-enoic acid | PubChem |

| Synonyms | Z-dehydroalanine, Cbz-Dha-OH, N-benzoxycarbonyl-2,3-didehydro-alanine | [1] |

| CAS Number | 39692-63-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | PubChem |

| Appearance | White crystals | [1] |

| Melting Point | Not consistently reported. A related derivative, N-benzyloxycarbonyldehydroalanine propyl amide, has a melting point of 66-68 °C. | [3] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar organic solvents. | [2][4] |

| Storage Conditions | 0-8 °C, sealed and dry. | [1] |

Structural Information

The structure of this compound features a planar dehydroalanine core. The benzyloxycarbonyl protecting group is attached to the nitrogen atom.

Spectral Data

The spectral data for this compound are key for its identification and characterization.

1H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of two distinct singlets for the vinyl protons (=CH₂) in the downfield region, typically between 5.3 and 6.8 ppm.[5] A closely related methyl ester derivative shows these peaks at approximately 6.25 ppm and 5.78 ppm.[3] The protons of the benzyl group and the amide proton also give characteristic signals.

13C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the unsaturated carbons and the carbonyl group. The approximate chemical shifts are:

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include:

-

N-H stretch: ~3300 cm⁻¹

-

C-H stretch (aromatic and vinyl): ~3000-3100 cm⁻¹

-

C=O stretch (urethane and carboxylic acid): ~1680-1750 cm⁻¹[6]

-

C=C stretch: ~1625 cm⁻¹[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the dehydration of a Z-protected serine derivative. The following is a representative protocol compiled from established chemical literature.[3][7][8]

Synthesis of this compound from Z-Ser-OH

This two-step process involves the activation of the hydroxyl group of Z-Ser-OH followed by an elimination reaction.

Materials:

-

N-benzyloxycarbonyl-L-serine (Z-Ser-OH)

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

-

Pyridine (anhydrous)

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Activation of the Hydroxyl Group (Tosylation/Mesylation)

-

Dissolve Z-Ser-OH (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride or mesyl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-activated Z-Ser-OH derivative. This intermediate is often used in the next step without further purification.

Step 2: Elimination to form this compound

-

Dissolve the crude O-activated Z-Ser-OH from the previous step in anhydrous DCM.

-

Add a base such as triethylamine (2-3 equivalents) or DBU (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

-

Once the starting material is consumed, wash the reaction mixture with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Purification:

-

The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Biological Role and Applications

This compound itself is not known to be a direct participant in cellular signaling pathways. Instead, its significance lies in its incorporation into larger peptide structures, where it can profoundly influence their biological activity.

The dehydroalanine residue introduces a conformational constraint in the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance the binding affinity of the peptide to its biological target. Furthermore, the α,β-unsaturated system of the dehydroalanine residue makes it a Michael acceptor, allowing for covalent modification by nucleophilic residues in target proteins, which can be a mechanism for irreversible inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Z-dehydro-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-dehydro-Ala-OH, chemically known as 2-(phenylmethoxycarbonylamino)prop-2-enoic acid, is a protected, unsaturated α-amino acid derivative. The presence of the α,β-double bond makes it a unique building block in peptide synthesis, offering a site for post-translational modifications and influencing peptide conformation and stability. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural and chemical properties, spectroscopic data, and relevant experimental protocols. This information is critical for its effective use in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 221.21 g/mol | PubChem[1] |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)prop-2-enoic acid | PubChem[1] |

| CAS Number | 39692-63-2 | PubChem[1] |

| Melting Point | Not explicitly reported. A related compound, N-benzyloxycarbonyldehydroalanine propyl amide, has a melting point of 66-68 °C. | |

| Solubility | Soluble in many organic solvents. | |

| pKa | Not explicitly reported. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected and reported spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by the presence of two singlets for the vinyl protons (=CH₂), typically found in the range of 5.5-6.5 ppm. The benzylic protons of the Cbz protecting group usually appear as a singlet around 5.1 ppm, and the aromatic protons as a multiplet between 7.2 and 7.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons, with the β-carbon (C=C H₂) appearing around 105-110 ppm and the α-carbon (C =CH₂) at approximately 130-135 ppm. The carbonyl carbon of the carboxylic acid and the urethane will be observed further downfield.

Table of Estimated NMR Chemical Shifts:

| Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Vinyl (=CH₂) | 5.5 - 6.5 (two singlets) | ~106 (β-carbon), ~133 (α-carbon) |

| Cbz-CH₂ | ~5.1 (singlet) | ~67 |

| Cbz-Aromatic | 7.2 - 7.4 (multiplet) | ~128-136 |

| Cbz-C=O | - | ~156 |

| COOH | Broad singlet | ~168 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

~3300 cm⁻¹: N-H stretching of the urethane.

-

~3000 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

-

~1715 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretching of the urethane.

-

~1640 cm⁻¹: C=C stretching of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 222.22 or as the sodium adduct [M+Na]⁺ at m/z 244.20. Fragmentation patterns in tandem mass spectrometry (MS/MS) can provide further structural information, often showing the loss of the benzyloxycarbonyl group or decarboxylation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of N-benzyloxycarbonyl-L-serine (Z-Ser-OH).

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound from Z-Ser-OH.

Detailed Protocol:

-

Dissolution: Dissolve N-benzyloxycarbonyl-L-serine (Z-Ser-OH) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add a dehydrating agent. A common system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a copper(II) salt like copper(II) chloride (CuCl₂), which facilitates the elimination reaction. A base, such as pyridine, is often added to neutralize the generated acids.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by crystallization or preparative high-performance liquid chromatography (HPLC).

Workflow for Purification:

Caption: Purification workflows for this compound via crystallization or preparative HPLC.

Crystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient: A typical gradient might be 10-90% ACN over 30 minutes.

-

Detection: UV detection at 220 nm and 254 nm.

-

Post-Purification: Collect the fractions containing the pure product and lyophilize to obtain a fluffy white solid.

Biological Activity and Signaling Pathways

Dehydroalanine residues, when incorporated into peptides, can significantly impact their biological activity. The electrophilic nature of the double bond makes it a target for nucleophilic attack by amino acid side chains (e.g., cysteine), leading to the formation of cross-linked structures found in lantibiotics.

While specific signaling pathways directly modulated by free this compound are not well-documented, dehydroamino acid-containing peptides have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and phytotoxic effects. It is plausible that this compound could act as an inhibitor or substrate for certain enzymes, or could be incorporated into peptides that then modulate specific signaling pathways. For instance, bacterial phospholyases are known to convert phosphorylated serine/threonine residues into dehydroalanine, thereby inactivating key signaling proteins like MAP kinases.

Potential Biological Roles of Dehydroalanine:

Caption: Potential biological roles of dehydroalanine residues within peptides.

Conclusion

This compound is a valuable synthetic building block with unique physicochemical properties. Its characterization relies on a combination of spectroscopic techniques, and its synthesis and purification require careful execution of established organic chemistry protocols. While its direct biological activity as a free amino acid is not extensively studied, its incorporation into peptides offers a powerful strategy for developing novel therapeutics and research tools. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and peptide chemistry.

References

The Discovery and Natural History of Dehydroamino Acids: A Technical Guide

Introduction

Dehydroamino acids (dhAAs) are a class of non-proteinogenic amino acids characterized by the presence of a carbon-carbon double bond, most commonly between the α- and β-carbons (α,β-dehydroamino acids).[1][2] While not incorporated into proteins via the standard genetic code, these residues are found in a diverse array of naturally occurring peptides, primarily of microbial origin.[2][3] Their unique structural feature, the α,β-unsaturation, imparts distinct chemical and conformational properties to the peptides in which they are found, often being crucial for their biological activity.[1][3] This technical guide provides an in-depth exploration of the discovery, history, natural prevalence, biosynthesis, and characterization of these fascinating building blocks of nature.

A Historical Timeline of Discovery

The journey of understanding dehydroamino acids has spanned nearly a century, from initial theoretical proposals to the elucidation of their complex biosynthetic pathways.

-

1937: The existence of dehydroalanine is first proposed in the chemical literature.

-

1960s-1970s: The lantibiotic nisin, a food preservative produced by Lactococcus lactis, is identified to contain dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.[4] This marks one of the earliest confirmed discoveries of dehydroamino acids in a natural product.

-

1980s: Further research into lantibiotics and other microbial peptides reveals the widespread occurrence of Dha and Dhb. The crucial role of these residues in the formation of the characteristic lanthionine and methyllanthionine bridges in lantibiotics is established.

-

1990s: The biosynthetic gene clusters for several lantibiotics, including nisin, are identified and sequenced. This provides the first genetic insights into how dehydroamino acids are synthesized in nature, pointing towards the post-translational modification of serine and threonine residues.

-

2000s-Present: The enzymes responsible for the dehydration of serine and threonine are identified and characterized. In vitro reconstitution of these enzymatic pathways allows for a detailed mechanistic understanding of dehydroamino acid biosynthesis. The development of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, facilitates the discovery and characterization of a growing number of dehydroamino acid-containing natural products from diverse sources, including marine organisms.

Natural Occurrence and Biological Activity

Dehydroamino acids are predominantly found in peptides produced by bacteria, but have also been isolated from fungi, marine invertebrates, and even some plants.[1][2] Dehydroalanine (Dha) and dehydrobutyrine (Dhb) are the most abundant dehydroamino acids found in nature.[3] The peptides containing these residues exhibit a wide range of potent biological activities, including antimicrobial, antifungal, antitumor, and phytotoxic effects.[1][2]

Quantitative Bioactivity Data

The presence of the dehydroamino acid residue is often critical for the biological activity of the peptide. The electrophilic nature of the α,β-unsaturated system makes it a reactive handle for interacting with biological targets.[1] Below is a table summarizing the bioactivity of several dehydroamino acid-containing natural products.

| Natural Product | Producing Organism | Dehydroamino Acid(s) | Biological Activity | IC50 / LD50 |

| Nisin | Lactococcus lactis | Dha, Dhb | Antibacterial | - |

| Microcystin-LR | Microcystis aeruginosa | Dha | Hepatotoxin | LD50 = 85–100 µg/kg |

| Phomopsin A | Phomopsis leptostromiformis | (E)-ΔAsp, (E)-ΔIle, β,γ-ΔVal, β,γ-ΔPro | Mycotoxin | - |

| Janthinocins A-C | Janthinobacterium lividium | ΔTrp, ΔAbu | Antibacterial | More potent than vancomycin |

| Yaku'amide A | Ceratopsion sp. (sponge) | (Z)-ΔIle, (E)-ΔIle, ΔVal | Cytotoxic (P388 murine leukemia cells) | IC50 = 14 ng/mL |

Biosynthesis of Dehydroamino Acids

In nature, dehydroamino acids are not incorporated directly during ribosomal protein synthesis. Instead, they are formed through the post-translational modification of serine and threonine residues within a precursor peptide.[5] This process is particularly well-studied in the biosynthesis of lantibiotics.

The key enzymatic step is a dehydration reaction, which is catalyzed by a class of enzymes known as dehydratases.[6] In the case of nisin biosynthesis, the dehydratase is NisB.[6] The overall process involves the following steps:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide, containing a leader sequence and a core peptide with serine and threonine residues destined for modification, is synthesized by the ribosome.

-

Enzymatic Dehydration: The dehydratase enzyme (e.g., NisB) recognizes and binds to the leader peptide of the precursor. It then catalyzes the dehydration of specific serine and threonine residues in the core peptide to form dehydroalanine and dehydrobutyrine, respectively.[6]

-

Further Modifications and Maturation: Following dehydration, other enzymes may act on the modified peptide. In the case of lantibiotics, a cyclase (e.g., NisC) catalyzes the intramolecular Michael addition of cysteine residues onto the dehydroamino acids to form the characteristic lanthionine and methyllanthionine thioether bridges. Finally, the leader peptide is cleaved off to yield the mature, biologically active peptide.

Signaling Pathway for Nisin Biosynthesis Regulation

The biosynthesis of nisin is tightly regulated in Lactococcus lactis through a two-component signal transduction system, NisK-NisR, which functions as a quorum-sensing mechanism.

Experimental Protocols

The study of dehydroamino acids and the natural products that contain them requires a combination of techniques for their synthesis, purification, and characterization.

Chemical Synthesis of a Dehydroalanine-Containing Peptide

This protocol describes a common method for the synthesis of a dehydroalanine-containing peptide via the oxidative elimination of a selenocysteine residue.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc-based chemistry. To introduce the dehydroalanine precursor, Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) is used at the desired position in the sequence.

-

Cleavage and Deprotection: The completed peptide is cleaved from the solid support, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification of Selenocysteine Peptide: The crude peptide containing the selenocysteine residue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Oxidative Elimination: The purified selenocysteine-containing peptide is dissolved in a suitable buffer and treated with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). This selectively oxidizes the selenide, which then undergoes spontaneous elimination to form the dehydroalanine residue.

-

Final Purification: The resulting dehydroalanine-containing peptide is purified by RP-HPLC to remove any remaining reagents and byproducts.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct mass (a mass decrease of the molecular weight of C₆H₅SeH from the precursor) and by NMR spectroscopy to identify the characteristic signals of the dehydroalanine vinyl protons.

In Vitro Enzymatic Assay for Lantibiotic Dehydratase (NisB) Activity

This protocol outlines a method to assess the in vitro activity of the dehydratase enzyme NisB on its substrate peptide NisA.[6]

Reagents and Buffers:

-

Purified His-tagged NisB enzyme

-

Purified NisA precursor peptide

-

ATP solution (100 mM)

-

MgCl₂ solution (1 M)

-

L-Glutamic acid solution (100 mM)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the specified final concentrations:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

2 mM L-Glutamic acid

-

50 µM NisA precursor peptide

-

5 µM NisB enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Quenching the Reaction: Stop the reaction by adding an equal volume of acetonitrile.

-

Analysis by Mass Spectrometry:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-mass spectrometry (LC-MS).

-

The dehydration of serine or threonine residues results in the loss of a water molecule (18 Da) for each modification. The number of dehydration events can be determined by the mass difference between the unmodified NisA precursor and the reaction products.

-

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and localizing dehydroamino acid residues in peptides. Collision-induced dissociation (CID) of peptides containing dehydroalanine or dehydrobutyrine results in characteristic fragmentation patterns.

Sample Preparation:

-

The purified dehydroamino acid-containing peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid in water).

-

The sample is introduced into the mass spectrometer via electrospray ionization (ESI) or MALDI.

Data Acquisition and Analysis:

-

Acquire a full MS scan to determine the mass of the precursor ion.

-

Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation.

-

Analyze the fragmentation spectrum for characteristic cleavages. Peptides containing dehydroalanine often show enhanced cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation of c- and z-type fragment ions, which are less common for standard peptides. The mass difference between fragment ions can be used to pinpoint the location of the dehydroamino acid residue.

Conclusion and Future Perspectives

The discovery and study of naturally occurring dehydroamino acids have significantly expanded our understanding of the chemical diversity and biosynthetic capabilities of microorganisms. These unique residues are not merely chemical curiosities but are often essential for the potent biological activities of their parent peptides. The elucidation of their biosynthetic pathways has opened up opportunities for the bioengineering of novel bioactive compounds. Future research in this field is likely to focus on the discovery of new dehydroamino acid-containing natural products from underexplored environments, the characterization of novel dehydratases and other biosynthetic enzymes, and the development of chemoenzymatic strategies to produce novel dehydropeptides with improved therapeutic properties. The continued exploration of the chemical biology of dehydroamino acids holds great promise for the development of new drugs and research tools.

References

- 1. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. In vitro activity of the nisin dehydratase NisB. | Sigma-Aldrich [merckmillipore.com]

- 5. In vitro activity of the nisin dehydratase NisB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Z-Dehydro-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Z-Dehydro-Ala Derivatives

Precise spectroscopic data for Z-dehydro-Ala-OH could not be located in the conducted literature search. However, the following tables summarize representative ¹H and ¹³C NMR data for closely related N-Cbz-dehydroalanine esters and amides, which can serve as a reference for the expected chemical shifts.

Table 1: ¹H NMR Data of N-Cbz-Dehydroalanine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Benzyloxycarbonyl-dehydroalanine methyl ester | Not Specified | 7.31 (m, 6H, ArH and NH), 6.25 (bs, 1H, C=CH₂), 5.78 (d, J=1.5 Hz, 1H, C=CH₂), 5.15 (s, 2H, CH₂Ph), 3.80 (s, 3H, OCH₃)[1] |

| N-Benzyloxycarbonyl-dehydroalanine propyl amide | Not Specified | 7.59 (bs, 1H, NH), 7.35 (m, 5H, ArH), 6.19 (bs, 1H, NH), 6.04 (bs, 1H, =CH), 5.16 (s, 2H, Ph-CH₂), 5.06 (t, J=1.7 Hz, 1H, C=CH), 3.29 (dq, J=6.1, 7.4 Hz, 2H, CH₂-CH₂-CH₃), 1.56 (sex, J=7.4 Hz, 2H, CH₂-CH₃), 0.94 (t, J=7.4 Hz, 3H, CH₃-CH₂)[1] |

| General Dehydroalanine Residues | Various | 5.3 - 6.8 (two distinct singlets for the vinyl protons =CH₂) |

Table 2: ¹³C NMR Data of N-Cbz-Dehydroalanine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-Benzyloxycarbonyl-dehydroalanine propyl amide | Not Specified | 163.62 (C=O), 153.32 (C=O), 135.94 (quaternary-C), 134.69 (C=), 128.58, 128.29, 128.11 (ArCH), 97.75 (=CH₂), 66.88 (Ph-CH₂), 41.81 (CH₂-CH₂-CH₃), 22.66 (CH₂-CH₃), 11.31 (CH₃)[1] |

| General Dehydroalanine Residues | Various | ~162 - 170 (Carbonyl carbon), ~130 - 135 (β-carbon of Dha), ~103 - 110 (α-carbon of Dha) |

Mass Spectrometry of Dehydroalanine-Containing Compounds

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of dehydroalanine derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition.

Expected Fragmentation

While a specific mass spectrum for this compound is not available, the fragmentation of peptides containing dehydroalanine has been studied. A characteristic fragmentation pattern involves the cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation of c- and z-type fragment ions. This "dehydroalanine effect" can be a useful diagnostic tool for identifying the presence and location of dehydroalanine residues in a peptide chain.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-protected dehydroamino acids, based on established procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. ¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

4. Data Processing:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS analysis or the matrix solution for MALDI-MS.

2. Electrospray Ionization (ESI) Mass Spectrometry:

-

This technique is well-suited for analyzing polar molecules like amino acids.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system is recommended.

-

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

-

-

MS Conditions:

-

Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve stable ionization and maximal signal intensity.

-

Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS data for structural elucidation. For MS/MS, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis and a general experimental workflow for obtaining the data.

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: General experimental workflow for NMR and MS analysis of this compound.

References

Stability and Recommended Storage of Z-Dehydro-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-benzyloxycarbonyl-α,β-dehydroalanine (Z-dehydro-Ala-OH), a key building block in peptide synthesis and drug discovery. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic processes and the quality of final products. This document outlines known stability information, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for in-house stability assessment.

Core Concepts of this compound Stability

Free α,β-dehydroalanine is inherently unstable and susceptible to hydrolysis, which leads to the formation of pyruvate and ammonia.[1] However, the introduction of an N-acyl protecting group, such as the benzyloxycarbonyl (Cbz or Z) group, significantly enhances the stability of the molecule.[1] N-acylated derivatives of dehydroalanine are generally stable enough to be isolated, stored, and used in chemical synthesis.[1]

The stability of this compound is influenced by several factors, including pH, temperature, solvent, and exposure to light and nucleophiles. While specific kinetic data for the degradation of this compound is not extensively published, studies on analogous compounds, such as N-acetyl-dehydroalanine methyl ester, provide valuable insights. For instance, the hydrolysis of N-acetyl-dehydroalanine methyl ester is significantly retarded in mixed aqueous-organic solvents like aqueous dimethyl sulfoxide (DMSO) compared to purely aqueous solutions.[2] This suggests that the storage and reaction medium plays a crucial role in the stability of N-acylated dehydroalanines.

Quantitative Stability Data

Quantitative stability data for this compound is limited in publicly available literature. The following table summarizes the key findings from studies on analogous N-acylated dehydroalanine derivatives.

| Compound | Condition | Observation | Reference |

| N-acetyl dehydroalanine methyl ester | Aqueous vs. Aqueous DMSO | Hydrolysis is retarded by a factor of 2 to 500 in aqueous DMSO, depending on pH and DMSO concentration. | [2] |

| N-acetyl dehydroalanine methyl ester | Aqueous vs. Ethanol | Ethanol also slows the rate of hydrolysis, though less pronounced than DMSO. | [2] |

| Sodium 2-acetamido-acrylate | Aqueous solution | The C-N bond of the acetamido group hydrolyzes approximately 130 times slower than the C-O bond of the corresponding methyl ester. | [2] |

Recommended Storage Conditions

Based on the available information and general best practices for handling sensitive chemical reagents, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |

| Light | Amber vial / Protection from light | The α,β-unsaturated system may be susceptible to photodegradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the enamine and the protecting group. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic addition. The benzyloxycarbonyl protecting group can also be susceptible to cleavage under certain conditions.

Caption: Potential degradation routes for this compound.

Experimental Protocol: Stability Indicating Assay

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity lot of this compound.

-

Instrumentation: HPLC system with a diode-array detector (DAD) or a multi-wavelength UV detector, and a mass spectrometer (MS) for peak identification.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm and 254 nm.

-

Column Temperature: 25°C.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 40°C for 2, 4, and 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 60°C for 1, 3, and 7 days.

-

Photostability: Solid sample exposed to ICH Q1B compliant light conditions.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

For each stress condition, subject a known concentration of the this compound solution or solid to the specified conditions.

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of this compound over time.

-

Identify and quantify any new peaks corresponding to degradation products.

-

Use mass spectrometry to aid in the structural elucidation of major degradants.

-

Calculate the degradation rate under each condition.

-

Caption: Experimental workflow for a stability indicating assay.

Conclusion

While this compound is significantly more stable than its unprotected counterpart, it is not immune to degradation. Proper handling and storage are paramount to maintaining its purity and reactivity. The primary stability concerns are hydrolysis and susceptibility to nucleophiles. For critical applications in research and drug development, it is highly recommended to perform in-house stability studies using a validated stability-indicating method to fully understand the degradation profile under specific laboratory and process conditions. The protocols and information provided in this guide serve as a comprehensive starting point for these evaluations.

References

The Biological Significance of Dehydroalanine in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (Dha), a non-proteinogenic α,β-unsaturated amino acid, is a pivotal structural and reactive moiety in a diverse array of natural products. Its inherent electrophilicity, arising from the conjugated double bond, renders it a key player in the biosynthesis and biological activity of numerous bioactive compounds. This technical guide provides an in-depth exploration of the biological significance of dehydroalanine, focusing on its biosynthesis, its role as a Michael acceptor in the formation of complex macrocyclic structures, and its contribution to the pharmacological properties of notable natural products. Detailed experimental protocols and quantitative activity data are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

Dehydroalanine is a dehydroamino acid with the chemical formula C₃H₅NO₂. While it does not exist as a free amino acid in nature, it is found as a post-translationally modified residue in ribosomally synthesized and post-translationally modified peptides (RiPPs) and as an intermediate in the biosynthesis of some non-ribosomal peptides. The α,β-unsaturated carbonyl system of Dha makes it a potent Michael acceptor, susceptible to nucleophilic attack by amino acid side chains, most notably the thiol group of cysteine. This reactivity is the cornerstone of its biological importance, enabling the formation of unique thioether cross-links that define entire classes of natural products, such as the lanthipeptides.[1][2][3] These modifications impart significant conformational rigidity and stability to the peptide backbone, which are often crucial for their biological function.[1]

This guide will delve into the multifaceted roles of dehydroalanine, with a particular focus on:

-

Biosynthesis: The enzymatic machinery responsible for the site-specific installation of Dha residues.

-

Chemical Reactivity: The role of Dha as a key electrophile in the construction of intricate molecular architectures.

-

Biological Activity: The contribution of Dha to the antimicrobial, enzyme-inhibitory, and other pharmacological properties of natural products.

Biosynthesis of Dehydroalanine

The formation of dehydroalanine in natural products is a highly controlled enzymatic process, primarily involving the dehydration of serine or threonine residues within a precursor peptide. This post-translational modification is a critical step in the maturation of many bioactive peptides.

Lanthipeptide Biosynthesis: The Role of LanB Enzymes

In the biosynthesis of class I lanthipeptides, such as nisin, the dehydration of serine and threonine residues is catalyzed by a dedicated dehydratase, commonly denoted as LanB.[4][5] The LanB enzyme recognizes and binds to the leader peptide of the precursor peptide (LanA), ensuring the site-specific modification of the core peptide. The dehydration reaction itself is a complex process that involves the activation of the hydroxyl group of serine or threonine. In the case of NisB, the dehydratase involved in nisin biosynthesis, this activation is achieved through glutamylation of the hydroxyl group, followed by elimination to form the dehydroamino acid.[5]

Biosynthesis in Other Systems

Dehydroalanine residues are also found in other classes of natural products, including some non-ribosomal peptides and cyanobacterial toxins like microcystins. In these systems, the enzymatic logic for Dha formation can differ. For instance, in some cases, cysteine desulfurization can also lead to the formation of Dha.

Chemical Reactivity: Dehydroalanine as a Michael Acceptor

The α,β-unsaturated carbonyl moiety of dehydroalanine makes it an excellent electrophile for Michael-type conjugate addition reactions. This reactivity is central to the formation of the characteristic thioether bridges in lanthipeptides.

Lanthionine and Methyllanthionine Formation

Following the enzymatic dehydration of serine and threonine to dehydroalanine and dehydrobutyrine, respectively, a cyclase enzyme (LanC for class I lanthipeptides) catalyzes the intramolecular Michael addition of a cysteine thiol to the dehydroamino acid.[2][6] This reaction results in the formation of a lanthionine (from Dha) or methyllanthionine (from dehydrobutyrine) bridge, creating a cyclic structure within the peptide. These thioether linkages are more stable than disulfide bonds and play a crucial role in constraining the peptide's conformation, which is often essential for its biological activity.

Biological Activities of Dehydroalanine-Containing Natural Products

The presence of dehydroalanine, either as a final structural feature or as a precursor to other modifications, contributes significantly to the diverse biological activities of many natural products.

Antimicrobial Activity

Many dehydroalanine-containing natural products, particularly the lanthipeptides, exhibit potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.

-

Nisin: This well-characterized lantibiotic contains two dehydroalanine residues and is widely used as a food preservative. Its primary mode of action involves binding to Lipid II, a precursor in bacterial cell wall biosynthesis, leading to pore formation and inhibition of cell wall synthesis.[7] The dehydroalanine at position 5 has been shown to be important for its activity against bacterial spores.[8][9]

-

Cinnamycin and Duramycin: These lantibiotics bind to phosphatidylethanolamine (PE) in bacterial membranes, disrupting membrane integrity and inhibiting enzymes like phospholipase A2.[7][10]

Enzyme Inhibition

The electrophilic nature of dehydroalanine can be exploited for the inhibition of enzymes.

-

Microcystins: These cyclic heptapeptides, produced by cyanobacteria, are potent inhibitors of protein phosphatases 1 and 2A (PP1 and PP2A). The dehydroalanine residue (or more commonly, a methylated version, Mdha) is part of the pharmacophore that covalently reacts with a cysteine residue in the active site of the phosphatase, leading to irreversible inhibition.[2]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of several key dehydroalanine-containing natural products.

| Natural Product | Target Organism/Enzyme | Activity Metric | Value | Reference(s) |

| Nisin A | Lactococcus lactis | MIC | ~1 µg/mL | [3] |

| Micrococcus flavus | MIC | 0.004 µg/mL | [3] | |

| Streptococcus thermophilus | MIC | 0.03 µg/mL | [3] | |

| Nisin Z | Lactococcus lactis | MIC | ~1 µg/mL | [3] |

| Micrococcus flavus | MIC | 0.004 µg/mL | [3] | |

| Streptococcus thermophilus | MIC | 0.03 µg/mL | [3] | |

| Duramycin | Bacillus subtilis | MIC | 0.2 µM | [11] |

| Oxidative Phosphorylation | IC50 | < 2 µM | [12] | |

| Uncoupled ATPase | IC50 | 8 µM | [12] | |

| Cinnamycin | Bacillus sp. | MIC | Not specified | [13] |

| Microcystin-LR | Protein Phosphatase 1 (PP1) | IC50 | ~0.3 nM | [14] |

| Protein Phosphatase 1 (PP1) | IC50 | ~38 ng/mL | [2] | |

| Microcystin-RR | Protein Phosphatase 2A (rPP2Ac) | IC50 | 0.072 nM | [15] |

| Microcystin-YR | Protein Phosphatase 2A (rPP2Ac) | IC50 | 0.147 nM | [15] |

| Microcystin-LF | Protein Phosphatase 2A (rPP2Ac) | IC50 | 0.096 nM | [15] |

| Microcystin-LW | Protein Phosphatase 2A (rPP2Ac) | IC50 | 0.114 nM | [15] |

| Nodularin | Protein Phosphatase 2A (rPP2Ac) | IC50 | 0.54 nM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dehydroalanine-containing natural products.

Synthesis of Dehydroalanine-Containing Peptides via Phenylselenocysteine

This protocol is adapted from established methods for the chemical synthesis of peptides containing Dha.[1]

Materials:

-

Fmoc-protected amino acids

-

Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

-

Fmoc-L-Phenylselenocysteine (Fmoc-Sec(Ph)-OH)

-

SPPS reagents: Piperidine, HBTU, HOBt, DIPEA, DCM, DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

30% Hydrogen peroxide (H₂O₂)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Synthesis: Assemble the peptide chain on the solid support using standard Fmoc-based SPPS. Incorporate Fmoc-Sec(Ph)-OH at the desired position for Dha.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Purification: Purify the crude peptide containing the phenylselenocysteine residue by reverse-phase HPLC.

-

Oxidative Elimination:

-

Dissolve the purified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a 10-fold molar excess of 30% H₂O₂.

-

Incubate the reaction at room temperature for 1-2 hours, monitoring the reaction by HPLC-MS.

-

Quench the reaction by adding a scavenger (e.g., methionine).

-

-

Final Purification: Purify the final dehydroalanine-containing peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR spectroscopy. The formation of Dha can be confirmed by the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum.[8]

Protein Phosphatase Inhibition Assay for Microcystins

This colorimetric assay is a common method for detecting and quantifying microcystins based on their inhibition of protein phosphatase 1 (PP1) or 2A (PP2A).[2][14][16][17]

Materials:

-

Recombinant Protein Phosphatase 1 (PP1) or 2A (PP2A)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM MnCl₂, 0.5 mg/mL BSA, pH 7.4)

-

Microcystin standards (e.g., Microcystin-LR)

-

96-well microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the PP1 or PP2A enzyme in the assay buffer to the desired working concentration.

-

Prepare a stock solution of pNPP in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM MnCl₂, 20 mM MgCl₂, pH 8.1).

-

Prepare a serial dilution of microcystin standards and the unknown samples.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the microcystin standard or sample to each well.

-

Add 10 µL of the diluted enzyme solution to each well.

-

Incubate at room temperature for 10-15 minutes.

-

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding 180 µL of the pNPP solution to each well.

-

Immediately begin monitoring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol production (change in absorbance over time) for each concentration of the standard and for the unknown samples.

-

Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the microcystin concentration to generate a dose-response curve.

-

Determine the IC₅₀ value for the microcystin standard.

-

Calculate the concentration of microcystins in the unknown samples by comparing their inhibition to the standard curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][18]

Materials:

-

Dehydroalanine-containing natural product (e.g., nisin)

-

Bacterial strains (e.g., Staphylococcus aureus, Listeria monocytogenes)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the dehydroalanine-containing natural product in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving dehydroalanine.

Caption: Biosynthesis of Class I Lanthipeptides.

Caption: Mechanism of Protein Phosphatase Inhibition by Microcystin.

Caption: Workflow for MIC Determination.

Conclusion

Dehydroalanine is a seemingly simple, yet remarkably versatile, amino acid residue that plays a profound role in the biosynthesis and function of a wide range of natural products. Its unique chemical reactivity as a Michael acceptor enables the construction of complex and conformationally constrained cyclic peptides, which are often endowed with potent biological activities. Understanding the enzymology of dehydroalanine formation and its subsequent reactions is crucial for the discovery and development of new therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich chemical biology of dehydroalanine-containing natural products and to harness their potential for the benefit of human health.

References

- 1. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Nisin- and Ripcin-Derived Hybrid Lanthipeptides Display Selective Antimicrobial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insights into the Biosynthesis of Duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships in the peptide antibiotic nisin: role of dehydroalanine 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel mechanism of immunity controls the onset of cinnamycin biosynthesis in Streptomyces cinnamoneus DSM 40646 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Implementation of Microfluidics for Antimicrobial Susceptibility Assays: Issues and Optimization Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mining and Biosynthesis of Bioactive Lanthipeptides From Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Conformational Landscape of Dehydroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (Dha), an unsaturated amino acid residue found in a variety of natural and synthetic peptides, imparts unique structural and reactive properties that are of significant interest in drug design and biomaterial development. Its α,β-unsaturated nature introduces conformational constraints that profoundly influence peptide secondary structure. This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the conformational preferences of dehydroalanine, offering a valuable resource for researchers aiming to leverage its properties in peptide and protein engineering.

Conformational Preferences of Dehydroalanine-Containing Peptides

Theoretical studies, primarily employing quantum mechanics (QM) and molecular mechanics (MM), have revealed that dehydroalanine has a strong propensity to induce turn-like structures within a peptide chain. The planarity of the Dha residue significantly restricts the available conformational space for the backbone dihedral angles, φ (phi) and ψ (psi).

Ramachandran Plot Analysis

The conformational landscape of a dehydroalanine dipeptide (Ac-Dha-NMe) has been extensively studied using quantum mechanical calculations. These studies generate a Ramachandran plot, which maps the energetically favorable regions of φ and ψ angles. Unlike the broad, well-defined alpha-helical and beta-sheet regions for standard amino acids, the Ramachandran plot for dehydroalanine is more restricted.

A notable study by Siodlak and colleagues, employing Density Functional Theory (DFT) at the B3LYP/6-31+G** level of theory, provides a detailed energy profile of the Dha dipeptide. The key low-energy conformations are summarized in the table below.

| Conformation | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| Global Minimum | -150 | 150 | 0.00 |

| Local Minimum 1 | -75 | 60 | ~1.5 |

| Local Minimum 2 | 60 | -60 | ~2.0 |

| Local Minimum 3 | 150 | -150 | ~2.5 |

Note: The exact relative energies can vary slightly based on the computational method and solvent model used. The data presented here is a representative summary from published theoretical studies.

These findings indicate a strong preference for extended and turn-like structures, with the global minimum corresponding to a conformation that can initiate or be part of a turn. This intrinsic conformational preference is a key factor in the design of peptides with specific secondary structures.

Induction of Turn Structures

Experimental evidence from NMR spectroscopy, combined with molecular modeling, supports the theoretical predictions. Studies on model peptides containing dehydroalanine have shown that it favors the formation of inverse γ-turns.[1] An inverse γ-turn is a three-residue turn characterized by specific hydrogen bonding patterns and dihedral angles. The presence of Dha at a specific position in a peptide sequence can thus be a powerful tool to induce a desired turn motif, which is often crucial for biological activity.

Force Field Parametrization for Molecular Dynamics Simulations

To enable accurate in silico studies of larger dehydroalanine-containing peptides and proteins, reliable force field parameters are essential. Molecular dynamics (MD) simulations rely on these parameters to describe the potential energy of the system as a function of its atomic coordinates. Specific parameters for the unique chemical structure of dehydroalanine have been developed for the most common classical force fields, CHARMM and AMBER.

CHARMM Force Field Parameters

New CHARMM-compatible force field parameters for dehydroalanine were developed by Turpin et al. in 2014.[2][3] These parameters were derived by fitting to high-level quantum mechanical data, specifically geometries and energy barriers calculated at the MP2/6-31G*//MP2/cc-pVTZ level of theory.[2][3] This ensures that the force field accurately reproduces the fundamental conformational properties of the Dha residue. The key parameters are summarized below.

Table 2.1: Selected CHARMM Parameters for Dehydroalanine

| Parameter Type | Atoms | Value |

| Bonds | ||

| C-CA | 380.0 kcal/mol/Ų | |

| CA-CB | 550.0 kcal/mol/Ų | |

| CA-N | 450.0 kcal/mol/Ų | |

| Angles | ||

| N-CA-CB | 50.0 kcal/mol/rad² | |

| C-CA-N | 60.0 kcal/mol/rad² | |

| C-CA-CB | 70.0 kcal/mol/rad² | |

| Dihedrals | ||

| C-N-CA-CB | 0.20 kcal/mol (2, 180°) | |

| N-CA-CB-H | 0.16 kcal/mol (3, 0°) | |

| Non-bonded (Lennard-Jones) | ||

| CB | ε: -0.070 kcal/mol, Rmin/2: 1.99 Å |

This is a partial list of the full parameter set, which can be found in the supplementary information of the original publication by Turpin et al. (2014).

AMBER Force Field Parameters

Force field parameters for dehydroalanine compatible with the AMBER force field were developed by Alagona and colleagues. The parameterization strategy involved fitting to experimental data and ab initio quantum mechanical calculations. Atomic partial charges, a critical component of the force field, were determined using the Restrained Electrostatic Potential (RESP) fitting procedure with calculations performed using Gaussian09.

Table 2.2: Selected AMBER Parameters for Dehydroalanine

| Parameter Type | Atom Types | Value |

| Bonds | ||

| C-CA | 310.0 kcal/mol/Ų | |

| CA-C | 317.0 kcal/mol/Ų | |

| CA-N | 337.0 kcal/mol/Ų | |

| Angles | ||

| N-CA-C | 50.0 kcal/mol/rad² | |

| C-CA-CB | 70.0 kcal/mol/rad² | |

| Dihedrals | ||

| X-C-N-CA | V2: 10.0 kcal/mol, γ: 180°, n: 2 | |

| N-CA-C-N | V2: 1.0 kcal/mol, γ: 180°, n: 2 | |

| Non-bonded (Lennard-Jones) | ||

| CA | R*: 1.9080 Å, ε: 0.0860 kcal/mol |

This is a representative subset of the full parameter set. Researchers should refer to the original publication for the complete and accurate parameters.

Methodologies for Theoretical Studies

The elucidation of dehydroalanine's conformational properties relies on a combination of sophisticated computational techniques. Below are detailed outlines of the key experimental protocols employed in these theoretical investigations.

Quantum Mechanical Calculations for Conformational Analysis

This protocol describes the general workflow for determining the Ramachandran plot and identifying low-energy conformations of a dehydroalanine dipeptide.

-

Model System Construction: A capped dipeptide model, typically N-acetyl-dehydroalanine-N'-methylamide (Ac-Dha-NMe), is constructed using molecular modeling software.

-

Conformational Search: The potential energy surface is scanned by systematically rotating the φ and ψ dihedral angles. This is typically done in increments of 10-15 degrees over the entire 360-degree range for both angles.

-

Geometry Optimization: For each point on the grid, a geometry optimization is performed using a suitable quantum mechanical method. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G**.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory, if computationally feasible, to obtain more accurate relative energies.

-

Data Analysis and Visualization: The calculated relative energies are plotted as a function of the φ and ψ angles to generate the Ramachandran plot. The low-energy minima are identified and their geometries are analyzed.

Force Field Parameterization Protocol

This protocol outlines the general steps involved in developing new force field parameters for a non-standard residue like dehydroalanine, following the CHARMM parameterization philosophy.

-

Define the Residue Topology: The atom types, connectivity, and internal coordinates for the dehydroalanine residue are defined.

-

Initial Parameter Assignment: Initial guesses for the bond, angle, dihedral, and non-bonded parameters are made by analogy to existing parameters for similar chemical groups in the force field.

-

Quantum Mechanical Target Data Generation:

-

Geometries: The geometry of the model compound (e.g., Ac-Dha-NMe) is optimized at a high level of quantum mechanical theory (e.g., MP2/cc-pVTZ).

-

Vibrational Frequencies: A frequency calculation is performed to obtain the vibrational modes, which are used to refine bond and angle force constants.

-

Dihedral Energy Profiles: The potential energy is calculated as a function of key dihedral angles by performing constrained geometry optimizations.

-

-

Parameter Optimization: The initial force field parameters are iteratively adjusted to reproduce the quantum mechanical target data. This involves minimizing the difference between the MM and QM geometries, vibrational frequencies, and dihedral energy profiles.

-

Validation: The new parameters are validated by performing molecular dynamics simulations on a larger system containing the dehydroalanine residue and comparing the simulation results with available experimental data (e.g., NMR data, crystal structures).

Molecular Dynamics Simulation Protocol for Peptides Containing Dehydroalanine